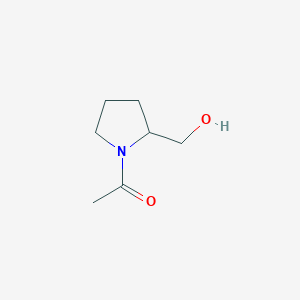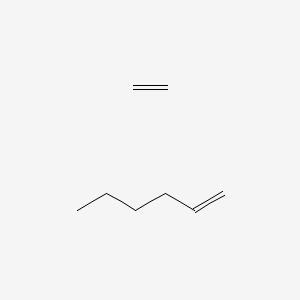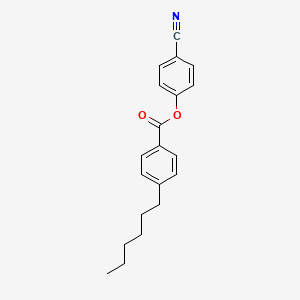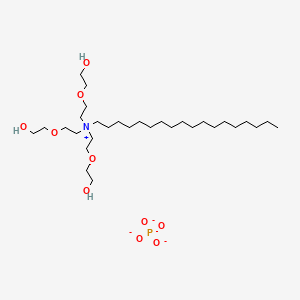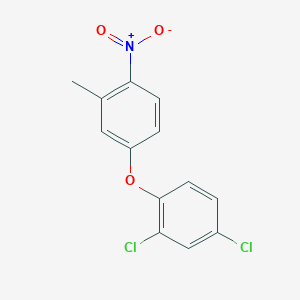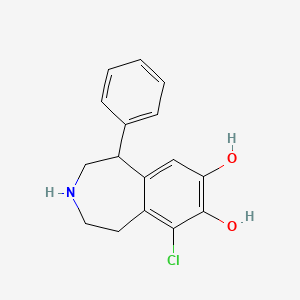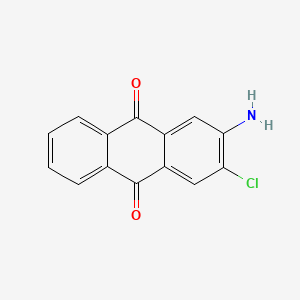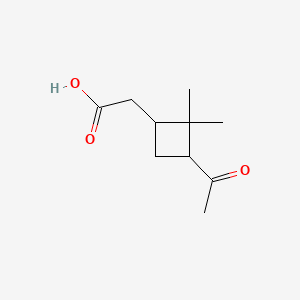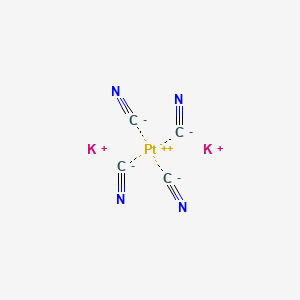
Potassiumtetracyanoplatinate(II)hydrate
描述
Potassiumtetracyanoplatinate(II)hydrate, with the chemical formula K₂Pt(CN)₄·xH₂O, is a coordination compound consisting of potassium, platinum, and cyanide ions. It is known for its crystalline structure and is used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Potassiumtetracyanoplatinate(II)hydrate typically involves the reduction of hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using ascorbic acid. This is followed by the addition of potassium hydroxide to form a platinum hydroxide precipitate. The platinum hydroxide is then subjected to pressure cyanidation to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency .
化学反应分析
Types of Reactions: Potassiumtetracyanoplatinate(II)hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve reagents like ammonia or phosphines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) species .
科学研究应用
Potassiumtetracyanoplatinate(II)hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in anticancer therapies due to its ability to interact with DNA.
Industry: It is used in the production of electronic materials and as a component in certain types of sensors.
作用机制
The mechanism by which Potassiumtetracyanoplatinate(II)hydrate exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
相似化合物的比较
- Potassiumtetracyanonickelate(II)hydrate
- Potassiumtetracyanopalladate(II)hydrate
- Potassiumhexacyanoruthenate(II)hydrate
- Potassiumdicyanoargentate
- Potassiumdicyanoaurate(I)
Uniqueness: Potassiumtetracyanoplatinate(II)hydrate is unique due to its specific coordination environment and the presence of platinum, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, particularly in catalysis and materials science .
属性
IUPAC Name |
dipotassium;platinum(2+);tetracyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWTIKOKWPUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931455 | |
| Record name | Potassium tetracyanoplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562-76-5 | |
| Record name | Potassium tetracyanoplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1593932.png)
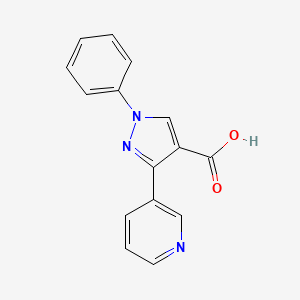
![[2,2'-Bithiophene]-5,5'-dicarboxylic acid](/img/structure/B1593934.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)
